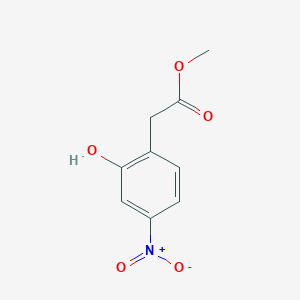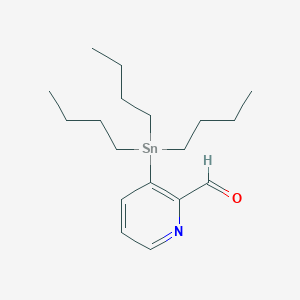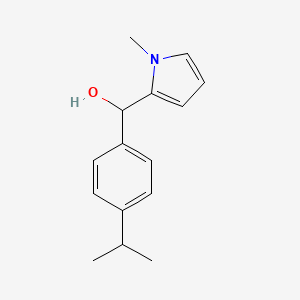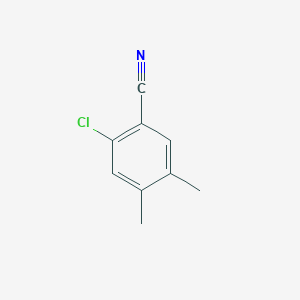
2-Chloro-4,5-dimethylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4,5-dimethylbenzonitrile is an organic compound with the molecular formula C9H8ClN It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
2-Chloro-4,5-dimethylbenzonitrile can be synthesized through several methods. One common approach involves the chlorination of 4,5-dimethylbenzonitrile using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring.
Another method involves the ammoxidation of 2-chloro-4,5-dimethyltoluene. This process uses a catalyst, such as vanadium pentoxide supported on alumina, and involves the reaction of the toluene derivative with ammonia and oxygen at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced catalytic systems and precise control of reaction parameters. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and efficient production.
化学反応の分析
Types of Reactions
2-Chloro-4,5-dimethylbenzonitrile undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the chlorine atom or the nitrile group can be replaced by other electrophiles under suitable conditions.
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups like the nitrile group makes it susceptible to nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include bromine, nitric acid, and sulfuric acid. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are used, often under reflux conditions to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination can yield 2-bromo-4,5-dimethylbenzonitrile, while nitration can produce 2-nitro-4,5-dimethylbenzonitrile.
科学的研究の応用
2-Chloro-4,5-dimethylbenzonitrile has several applications in scientific research:
Medicine: Its derivatives are being studied for their potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-4,5-dimethylbenzonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The chlorine atom can also affect the compound’s reactivity and binding properties. These interactions can modulate various biochemical pathways, leading to the observed effects .
類似化合物との比較
Similar Compounds
4-Chloro-2,5-dimethylbenzonitrile: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
2-Chlorobenzonitrile: Lacks the methyl groups, resulting in different chemical properties and uses.
Uniqueness
2-Chloro-4,5-dimethylbenzonitrile is unique due to the specific positioning of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.
特性
分子式 |
C9H8ClN |
|---|---|
分子量 |
165.62 g/mol |
IUPAC名 |
2-chloro-4,5-dimethylbenzonitrile |
InChI |
InChI=1S/C9H8ClN/c1-6-3-8(5-11)9(10)4-7(6)2/h3-4H,1-2H3 |
InChIキー |
FUDLGFCTKXPGPK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2',3,3',4',5',6'-Hexafluoro[1,1'-biphenyl]-4-amine](/img/structure/B13906312.png)
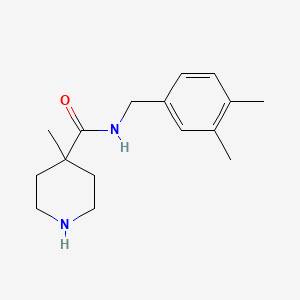
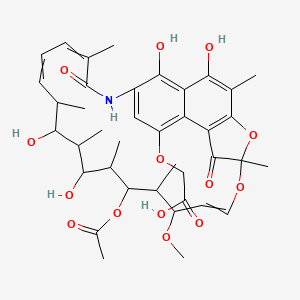
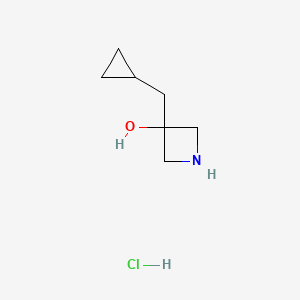
![Tert-butyl 7-benzyl-5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13906323.png)
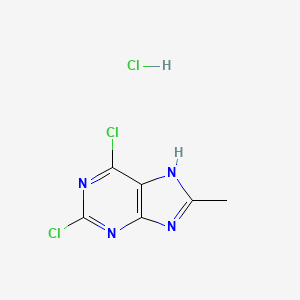
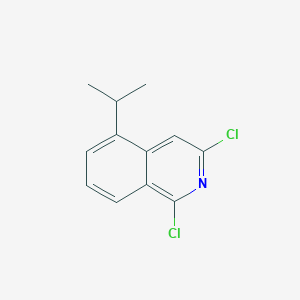
![2,5-Diazabicyclo[2.2.2]octan-3-one](/img/structure/B13906336.png)
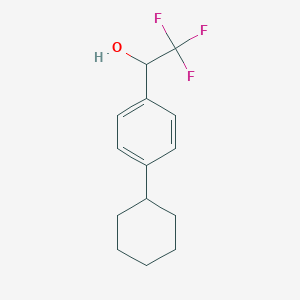
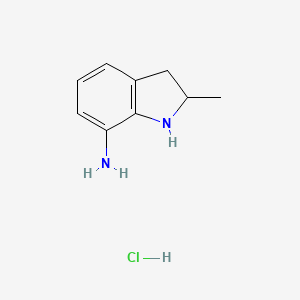
![2-Chloro-1-(3,5-dimethyl-benzo[b]thiophen-2-yl)ethanone](/img/structure/B13906373.png)
